molecular formula C21H22N2OS B319235 N,N-diallyl-N'-(diphenylacetyl)thiourea

N,N-diallyl-N'-(diphenylacetyl)thiourea

Cat. No.: B319235
M. Wt: 350.5 g/mol
InChI Key: XNDVDOXKTRQCOY-UHFFFAOYSA-N
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Description

N,N-diallyl-N'-(diphenylacetyl)thiourea is a synthetic thiourea derivative offered for research purposes. Thiourea derivatives are privileged pharmacophores in medicinal chemistry and are investigated for their diverse biological activities. Preclinical studies on structurally related diarylthiourea compounds have demonstrated promising anticancer properties, showing efficacy in suppressing the proliferation of human cancer cell lines, such as breast cancer MCF-7 cells . The mechanism of action for these analogues involves the induction of apoptosis (programmed cell death), characterized by activation of executioner caspases like caspase-3, initiation of DNA damage, and arrest of the cell cycle in the S-phase . The specific structural features of this compound—incorporating diallyl and diphenylacetyl groups—may modulate its lipophilicity and electronic characteristics, potentially influencing its bioavailability and interaction with biological targets. This compound is intended for laboratory research to further explore the structure-activity relationships and therapeutic potential of thiourea-based molecules. It is supplied as a solid and should be stored in a cool, dry place. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

N-[bis(prop-2-enyl)carbamothioyl]-2,2-diphenylacetamide

InChI

InChI=1S/C21H22N2OS/c1-3-15-23(16-4-2)21(25)22-20(24)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14,19H,1-2,15-16H2,(H,22,24,25)

InChI Key

XNDVDOXKTRQCOY-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=S)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C=CCN(CC=C)C(=S)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N,N-diallyl-N'-(diphenylacetyl)thiourea with structurally analogous compounds:

Structural and Electronic Properties

Compound Substituents Key Features Reference
This compound N,N-diallyl; N'-diphenylacetyl - Diallyl groups confer steric bulk and potential for polymerization.
- Diphenylacetyl enhances hydrogen bonding (intramolecular N-H···O) and aromatic interactions.
N-(2,2-Diphenylacetyl)-N'-(4-chlorophenyl)thiourea N-diphenylacetyl; N'-4-chlorophenyl - Chlorophenyl group increases hydrophobicity and electron-withdrawing effects.
- Crystal structure shows monoclinic packing stabilized by hydrogen bonds.
N,N'-Dibenzylthiourea N,N'-dibenzyl - Symmetrical benzyl groups simplify synthesis.
- Lacks the ketone functionality, reducing hydrogen-bonding capacity.
N,N-Dimethyl-N'-(2-chlorobenzoyl)thiourea N,N-dimethyl; N'-2-chlorobenzoyl - Chlorobenzoyl enhances antimicrobial activity.
- Methyl groups reduce steric hindrance, favoring metal coordination.

Physicochemical Behavior

  • Thermal Stability : Metal complexes of N,N-dimethyl-N'-benzoylthiourea decompose at ~200–300°C, while the diallyl groups in this compound may lower thermal stability due to reduced rigidity .

Preparation Methods

Isothiocyanate-Amine Condensation

This method involves reacting an isothiocyanate with a primary or secondary amine. For the target compound, diphenylacetyl isothiocyanate would react with diallylamine under controlled conditions.

Mechanistic Overview :

  • Synthesis of Diphenylacetyl Isothiocyanate :
    Diphenylacetyl chloride reacts with ammonium thiocyanate in anhydrous acetone, yielding diphenylacetyl isothiocyanate.

    Diphenylacetyl Cl+NH4SCNDiphenylacetyl NCS+NH4Cl\text{Diphenylacetyl Cl} + \text{NH}_4\text{SCN} \rightarrow \text{Diphenylacetyl NCS} + \text{NH}_4\text{Cl}
  • Condensation with Diallylamine :
    The isothiocyanate intermediate is treated with diallylamine in tetrahydrofuran (THF) at 0–5°C, followed by room-temperature stirring for 12 hours.

    Diphenylacetyl NCS+H2N(CH2CH=CH2)2N,N-Diallyl-N’-(diphenylacetyl)thiourea\text{Diphenylacetyl NCS} + \text{H}_2\text{N(CH}_2\text{CH=CH}_2\text{)}_2 \rightarrow \text{this compound}

Advantages :

  • High atom economy.

  • Minimal byproducts (e.g., HCl gas).

Challenges :

  • Diphenylacetyl isothiocyanate requires stringent anhydrous conditions.

  • Diallylamine’s volatility necessitates low-temperature handling.

Sulfurization of Urea Derivatives

Urea analogs can be converted to thioureas using sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}).

Procedure :

  • Synthesis of N,N-Diallyl-N'-(diphenylacetyl)urea :
    Diallylamine and diphenylacetyl chloride react in dichloromethane (DCM) with triethylamine as a base.

  • Sulfurization :
    The urea derivative is treated with Lawesson’s reagent (0.5 equiv) in toluene under reflux for 6 hours.

Reaction Equation :

Urea+Lawesson’s ReagentThiourea+Byproducts\text{Urea} + \text{Lawesson’s Reagent} \rightarrow \text{Thiourea} + \text{Byproducts}

Yield Optimization :

  • Temperature : 110°C (toluene reflux).

  • Catalyst : 10 mol% iodine enhances reaction rate.

Advanced Catalytic Systems and Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

Source highlights choline chloride/tin(II) chloride ([ChCl][SnCl2_2]2_2) as a dual solvent-catalyst system for thiourea synthesis.

Application to Target Compound :

  • Reaction Setup :
    Diallylamine (2 equiv), diphenylacetyl chloride (1 equiv), and thiourea (1.2 equiv) are mixed in [ChCl][SnCl2_2]2_2 at 80°C for 4 hours.

  • Workup :
    The DES is recovered via aqueous extraction and reused for subsequent cycles.

Benefits :

  • Sustainability : DES reuse reduces waste.

  • Efficiency : 78–85% yield over 7 cycles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions by enhancing molecular collision frequency.

Protocol :

  • Combine diallylamine, diphenylacetyl isothiocyanate, and silica gel (solid support).

  • Irradiate at 300 W, 100°C, for 15 minutes.

Outcomes :

  • Reaction time reduced from hours to minutes.

  • Yield: ~70% (vs. 50% conventional heating).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR :

    • N-H stretch: 3250–3350 cm1^{-1}.

    • C=S stretch: 1250–1350 cm1^{-1}.

  • 1^1H NMR (CDCl3_3) :

    • Diallyl protons: δ 5.70–5.90 (m, 4H), 5.10–5.30 (m, 4H).

    • Diphenylacetyl aromatic protons: δ 7.20–7.40 (m, 10H).

Thermogravimetric Analysis (TGA)

  • Decomposition onset: 220°C.

  • Residual mass at 600°C: 12% (char formation).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Isothiocyanate Route65–7512–24 hHigh purity, scalableSensitive intermediates
Sulfurization55–656–8 hUses stable urea precursorRequires toxic reagents (P4_4S10_{10})
DES-Mediated78–854 hEco-friendly, recyclable catalystHigh temperature needed
Microwave-Assisted700.25 hRapid, energy-efficientSpecialized equipment required

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